7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline
CAS No.:
Cat. No.: VC17422702
Molecular Formula: C10H4BrCl2NO2
Molecular Weight: 320.95 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline -](/images/structure/VC17422702.png)
Specification
Molecular Formula | C10H4BrCl2NO2 |
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Molecular Weight | 320.95 g/mol |
IUPAC Name | 7-bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline |
Standard InChI | InChI=1S/C10H4BrCl2NO2/c11-8-9(12)4-1-6-7(16-3-15-6)2-5(4)14-10(8)13/h1-2H,3H2 |
Standard InChI Key | VSOWOTWYULZSSN-UHFFFAOYSA-N |
Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C(=C(C(=N3)Cl)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone fused with a dioxolane ring at the 4,5-g positions, accompanied by bromine, chlorine, and additional chlorine substituents at the 6, 7, and 8 positions, respectively. This arrangement creates a planar, electron-deficient aromatic system with distinct regions of electrophilic and nucleophilic reactivity. The molecular formula is CHBrClNO, yielding a molecular weight of 339.93 g/mol based on analogous structures .
The dioxolane ring introduces steric constraints and modulates electronic properties through oxygen’s electron-donating effects, while the halogen atoms enhance lipophilicity and influence intermolecular interactions. Computational chemistry data for related compounds suggest a logP value of ~2.6–3.1, indicating moderate hydrophobicity .
Spectroscopic and Computational Data
While experimental spectral data for this specific compound are unavailable, predictions for analogous halogenated quinolines include:
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UV-Vis Absorption: Strong absorbance in the 250–300 nm range due to π→π* transitions in the aromatic system.
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NMR Shifts: Downfield shifts for protons adjacent to electron-withdrawing halogens (e.g., H-5 and H-9 in the quinoline ring).
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Mass Spectrometry: Characteristic isotopic patterns for bromine (1:1 ratio for Br and Br) and chlorine (3:1 ratio for Cl and Cl).
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 7-bromo-6,8-dichloro- dioxolo[4,5-g]quinoline likely involves sequential halogenation and cyclization steps. A plausible route, inferred from patents for related compounds, involves:
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Dioxolane Ring Formation: Cyclocondensation of a diol with a dichlorinated quinoline precursor.
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Halogenation: Electrophilic substitution or metal-catalyzed cross-coupling to introduce bromine and chlorine groups.
Patent-Based Synthesis Optimization
A patent detailing the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone (CN114436974A) provides a methodological template . Key steps adaptable to this compound include:
Parameter | Conditions |
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Starting Material | 2,4-Dibromo-5-chlorobenzoic acid |
Catalysts | CuCl (Catalyst 1), KI (Catalyst 2) |
Base | KOH |
Solvent | Acetonitrile |
Temperature | 76–120°C |
Reaction Time | 12–20 hours |
Yield | 83.2–86.7% |
This method emphasizes the role of dual catalysis (cuprous halides and iodide salts) in facilitating cyclization and halogen retention. For the target compound, replacing the quinazolinone core with a dioxolane-fused quinoline would require modifying the starting material to include a diol component, such as ethylene glycol, to form the dioxolane ring .
Reactivity and Functionalization
Halogen-Directed Reactions
The bromine and chlorine substituents enable site-selective transformations:
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Bromine: Participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling aryl group introduction at position 7 .
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Chlorine: Undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides, particularly at the 6 and 8 positions due to activation by the electron-withdrawing quinoline ring .
Dioxolane Ring Modifications
Industrial and Research Applications
Materials Science
The compound’s planar structure and halogen content make it a candidate for:
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Organic Semiconductors: As an electron-transport layer in OLEDs.
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Coordination Polymers: Halogens act as ligands for transition metals (e.g., Cu, Pd).
Synthetic Intermediate
Its multiple reactive sites allow derivatization into:
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Antiviral Agents: Via introduction of sulfonamide groups.
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Agrochemicals: As a precursor for herbicides targeting acetolactate synthase.
Future Research Directions
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Synthetic Methodology: Development of one-pot protocols to streamline dioxolane formation and halogenation.
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Structure-Activity Relationships (SAR): Systematic modification of halogen positions to optimize pharmacological efficacy.
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Green Chemistry: Replacement of acetonitrile with biodegradable solvents in large-scale synthesis.
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